molecular formula C15H19N3O4S B7135592 N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide

N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide

Cat. No.: B7135592
M. Wt: 337.4 g/mol
InChI Key: USPCUEVNXMCNKP-UHFFFAOYSA-N
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Description

N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)17-11-4-2-10(3-5-11)15(20)18-12-6-7-13(18)9-16-14(19)8-12/h2-5,12-13,17H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPCUEVNXMCNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide typically involves a multi-step process. One common method is the [3+2] cycloaddition-based one-pot synthesis. This method involves the cycloaddition of azomethine ylides with aldehydes and activated alkenes, followed by reduction and lactamization . The reaction conditions often include the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde, and N-benzylmaleimide as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)phenyl]methanesulfonamide is unique due to its specific bicyclic structure and the presence of both a sulfonamide and a carbonyl group. This combination of functional groups contributes to its diverse biological activities and makes it a valuable compound for medicinal chemistry research.

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